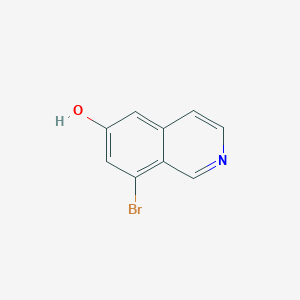

8-Bromoisoquinolin-6-ol

Description

BenchChem offers high-quality 8-Bromoisoquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoisoquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMOLLGJWZXMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314066 | |

| Record name | 8-Bromo-6-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220694-88-1 | |

| Record name | 8-Bromo-6-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220694-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromoisoquinolin-6-ol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromoisoquinolin-6-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles. We will explore its chemical identity, plausible synthetic routes, potential applications in drug discovery, and essential safety protocols, all supported by authoritative references.

Core Compound Identification and Properties

8-Bromoisoquinolin-6-ol is a substituted isoquinoline, a structural motif present in numerous biologically active compounds. The strategic placement of a bromine atom at the 8-position and a hydroxyl group at the 6-position offers multiple avenues for further chemical modification, making it a valuable building block in synthetic chemistry.

| Identifier | Value | Source |

| CAS Number | 1220694-88-1 | [ChemScene][1] |

| Molecular Formula | C₉H₆BrNO | [ChemScene][1] |

| Molecular Weight | 224.05 g/mol | [ChemScene][1] |

| Canonical SMILES | C1=C(C=C2C(=C1)C=NC=C2)O | Inferred from Structure |

| Physical Form | Expected to be a solid at room temperature | General knowledge |

Note: The IUPAC name is 8-Bromoisoquinolin-6-ol. It is crucial to distinguish it from its isomers, such as 8-bromoisoquinolin-7-ol (CAS: 660398-06-1) and 8-bromoisoquinolin-3-ol (CAS: 2159072-71-4), as the position of the hydroxyl group significantly impacts its chemical reactivity and biological activity.[2][3]

Strategic Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic protocols for 8-Bromoisoquinolin-6-ol are not extensively documented in readily available literature, a plausible and efficient multi-step synthesis can be designed based on established methodologies for isoquinoline chemistry. The following proposed workflow is grounded in well-understood organic reactions.

Proposed Synthetic Workflow

The synthesis of 8-Bromoisoquinolin-6-ol can be envisioned starting from a suitably substituted benzene derivative, proceeding through a Bischler-Napieralski or Pomeranz-Fritsch type cyclization to form the isoquinoline core, followed by functional group manipulations.

Caption: Proposed synthetic workflow for 8-Bromoisoquinolin-6-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on standard organic synthesis techniques.[4][5] Researchers should perform their own literature search and optimization.

Step 1: Synthesis of 2-Bromo-4-nitrophenol

-

To a stirred solution of 3-bromophenol in concentrated sulfuric acid, cooled to 0 °C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.

Step 2: Synthesis of 4-Amino-2-bromophenol

-

Dissolve 2-Bromo-4-nitrophenol in ethanol.

-

Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aminophenol.

Step 3: Pomeranz-Fritsch-Bobbitt Cyclization to 8-Bromoisoquinolin-6-ol

-

To a solution of 4-Amino-2-bromophenol in dilute hydrochloric acid, add glyoxal diethyl acetal.

-

Stir the mixture at room temperature for 24 hours.

-

Carefully add concentrated sulfuric acid and heat the mixture to 100 °C for 4-6 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-Bromoisoquinolin-6-ol.

Applications in Drug Discovery and Development

The isoquinoline and quinoline scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs.[6][7] The unique substitution pattern of 8-Bromoisoquinolin-6-ol suggests several promising avenues for investigation.

Potential Therapeutic Areas

-

Oncology: Quinoline derivatives have been identified as potent inhibitors of topoisomerases, enzymes critical for DNA replication and repair in cancer cells.[6] The planar nature of the isoquinoline ring system is well-suited for DNA intercalation. Furthermore, substituted quinolines can act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[6]

-

Neurodegenerative Diseases: 8-Hydroxyquinoline derivatives are known to act as iron-chelators, which can be neuroprotective in conditions like Alzheimer's and Parkinson's diseases where metal dyshomeostasis is implicated.[8]

-

Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine). Derivatives of 8-hydroxyquinoline have also shown broad-spectrum antibacterial and antifungal activities.[8]

The bromine atom at the 8-position serves as a versatile handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic exploration of structure-activity relationships (SAR). The hydroxyl group at the 6-position can be derivatized to improve pharmacokinetic properties such as solubility and metabolic stability.

Hypothetical Signaling Pathway Interaction

Caption: Potential inhibition of a kinase signaling pathway by a derivative of 8-Bromoisoquinolin-6-ol.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 8-Bromoisoquinolin-6-ol. Therefore, a conservative approach to handling is mandatory, based on the known hazards of structurally related compounds.

| Hazard Category | Precautionary Measures | Rationale/Supporting Evidence |

| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. | 8-Hydroxyquinoline and other bromoquinolines are known to cause skin and eye irritation.[9][10][11] |

| Respiratory Tract Irritation | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. | May cause respiratory irritation if inhaled as a dust or aerosol.[11][12] |

| Toxicity | Avoid ingestion and skin contact. Wash hands thoroughly after handling. | Harmful if swallowed. Some quinoline derivatives have shown risks of irreversible effects.[9] |

| Environmental | Prevent release into the environment. Dispose of waste according to local regulations. | Halogenated aromatic compounds can be persistent and harmful to aquatic life.[12] |

Handling and Storage Protocol

-

Engineering Controls: Use a certified chemical fume hood for all manipulations of the solid compound and its solutions.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles are required. A face shield may be necessary for splash-prone operations.

-

Skin Protection: Wear a flame-retardant lab coat and nitrile or neoprene gloves. Change gloves immediately if contaminated.

-

Respiratory Protection: If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.

-

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][13]

-

Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully to avoid creating dust and place in a sealed container for chemical waste disposal.

Conclusion and Future Directions

8-Bromoisoquinolin-6-ol is a promising, yet underexplored, chemical entity. Its structural features make it an attractive starting point for the development of novel therapeutic agents and functional materials. Future research should focus on:

-

Development and Optimization of a Reliable Synthetic Route: A validated, high-yield synthesis is the first step toward enabling broader research.

-

In Vitro Biological Screening: Comprehensive screening against panels of cancer cell lines, kinases, and microbial strains will help to identify its primary biological activities.

-

Medicinal Chemistry Programs: Systematic derivatization of the bromine and hydroxyl functionalities will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

This guide serves as a foundational resource for researchers embarking on the study of this compound, providing a framework for its synthesis, safe handling, and potential applications.

References

- Vertex AI Search. (2023). What are the applications of 8-bromoisoquinoline? - Knowledge.

- ChemScene. (n.d.). 1220694-88-1 | 8-Bromoisoquinolin-6-ol.

- ChemScene. (n.d.). 1579518-74-3 | 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol.

- ChemicalBook. (2025). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.

- The Lab Depot. (n.d.). Material Safety Data Sheet 8-Hydroxyquinoline.

- AChemBlock. (n.d.). 8-bromoisoquinolin-7-ol 95% | CAS: 660398-06-1.

- Benchchem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.

- Thermo Fisher Scientific. (2025). 6-Bromoquinoline - SAFETY DATA SHEET.

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- Sigma-Aldrich. (n.d.). 8-Bromo-4-chloro-6-methylquinoline AldrichCPR.

- Thermo Fisher Scientific. (2025). 8-Bromoquinoline - SAFETY DATA SHEET.

- ChemicalBook. (2025). 8-Bromoisoquinoline | 63927-22-0.

- Angene Chemical. (2024). Safety Data Sheet.

- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.

- BLD Pharm. (n.d.). 2159072-71-4|8-Bromoisoquinolin-3-ol.

- ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- Benchchem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- PubChem. (n.d.). 8-Bromoquinoline | C9H6BrN | CID 140109.

Sources

- 1. testing.chemscene.com [testing.chemscene.com]

- 2. 8-bromoisoquinolin-7-ol 95% | CAS: 660398-06-1 | AChemBlock [achemblock.com]

- 3. 2159072-71-4|8-Bromoisoquinolin-3-ol|BLD Pharm [bldpharm.com]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labdepotinc.com [labdepotinc.com]

- 10. fishersci.com [fishersci.com]

- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

molecular structure of 8-Bromoisoquinolin-6-ol

Executive Summary

8-Bromoisoquinolin-6-ol (CAS: 1220694-88-1) is a high-value heterocyclic scaffold characterized by a rare 6,8-substitution pattern on the isoquinoline core. Unlike the more common 5- or 7-substituted isomers, the 8-bromo-6-hydroxy motif offers a unique vector for structure-activity relationship (SAR) exploration. The molecule features two distinct orthogonal handles: a phenolic hydroxyl group at C-6 (for solubility modulation or ether linkages) and a bromine atom at C-8 (a platform for palladium-catalyzed cross-couplings). This guide details the structural properties, validated synthetic pathways, and reactivity profiles necessary to utilize this scaffold in high-throughput library synthesis and lead optimization.

Chemical Profile & Structural Analysis[1][2]

Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | 8-Bromoisoquinolin-6-ol | |

| CAS Number | 1220694-88-1 | |

| Molecular Formula | C | |

| Molecular Weight | 224.05 g/mol | |

| Exact Mass | 222.9633 | Monoisotopic ( |

| CLogP (Calc) | ~2.1 | Moderate lipophilicity; reduced by ionization of OH |

| pKa (OH) | ~9.2 | Phenolic acidity; enhanced by electron-deficient ring |

| pKa (N) | ~5.0 | Pyridine-like nitrogen; basicity modulated by Br induction |

Electronic & Steric Environment

The 8-bromoisoquinolin-6-ol core exhibits a "push-pull" electronic system:

-

C-6 Position (Hydroxyl): The hydroxyl group acts as a

-donor (+M effect), increasing electron density primarily at C-5 and C-7. This makes the C-5 position susceptible to electrophilic aromatic substitution (e.g., nitration or halogenation) if not blocked. -

C-8 Position (Bromine): The bromine atom exerts an inductive withdrawing effect (-I), slightly deactivating the benzene ring. Crucially, the C-8 position is peri to the C-1 proton. Steric clash between the bulky bromine and the C-1 hydrogen can distort the ring planarity slightly or influence the rotational barrier of substituents added at C-8.

-

Isoquinoline Nitrogen (N-2): The nitrogen lone pair remains available for hydrogen bonding or salt formation, though its basicity is tempered by the electron-withdrawing nature of the fused brominated ring.

Synthetic Pathways[2][3][4][5]

Direct bromination of isoquinolin-6-ol typically yields the 5-bromo or 7-bromo isomers due to the directing effects of the hydroxyl group. Therefore, the synthesis of the 8-bromo isomer requires a de novo ring construction strategy to guarantee regiochemical fidelity.

Primary Route: Pomeranz-Fritsch Cyclization

The most robust method involves constructing the isoquinoline ring from a pre-functionalized benzaldehyde precursor. This approach bypasses the selectivity issues of electrophilic substitution.

Step 1: Schiff Base Formation Condensation of 3-bromo-5-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal .

-

Rationale: The bromine and methoxy groups are locked in the correct positions (meta to each other) on the benzene ring before cyclization.

Step 2: Acid-Mediated Cyclization

Treatment with strong acid (e.g., H

-

Regioselectivity Check: Cyclization can theoretically occur ortho or para to the bromine. However, cyclization para to the activating methoxy group (at C-2 of the benzene ring, becoming C-1 of isoquinoline) is electronically favored over the position between the Br and OMe (sterically crowded).

Step 3: Demethylation

Cleavage of the methyl ether using BBr

Figure 1: Validated synthetic route via Pomeranz-Fritsch cyclization.

Experimental Protocol: Demethylation

Note: This protocol assumes the successful isolation of the 8-bromo-6-methoxyisoquinoline intermediate.

Objective: Conversion of 8-bromo-6-methoxyisoquinoline to 8-bromoisoquinolin-6-ol.

Reagents:

-

Substrate: 8-Bromo-6-methoxyisoquinoline (1.0 eq)

-

Reagent: Boron tribromide (BBr

), 1.0 M in CH -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Methanol (MeOH), Sat. NaHCO

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 8-bromo-6-methoxyisoquinoline (500 mg, 2.1 mmol) and dissolve in anhydrous DCM (10 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Addition: Add BBr

solution (6.3 mL, 6.3 mmol) dropwise via syringe over 10 minutes. Caution: Reaction is exothermic. -

Reaction: Allow the mixture to warm to 0 °C over 2 hours and stir at room temperature for an additional 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quench: Cool back to 0 °C. Carefully add MeOH (5 mL) dropwise to destroy excess borane complexes. Evolution of HBr gas will occur.

-

Workup: Dilute with DCM (50 mL) and wash with saturated NaHCO

(2 x 30 mL) until pH is neutral. Dry the organic layer over Na -

Purification: The crude solid is typically purified via flash column chromatography (SiO

, gradient 0-10% MeOH/DCM) to yield the title compound as an off-white solid.

Reactivity & SAR Applications

The 8-bromoisoquinolin-6-ol scaffold serves as a versatile branching point. The reactivity order is generally OH > Br > N , allowing for sequential functionalization.

Orthogonal Functionalization Map

| Site | Reaction Type | Reagents | Application |

| C-6 (OH) | Alkylation | R-X, K | Introduction of solubilizing tails or ether linkers. |

| C-6 (OH) | Mitsunobu | R-OH, DIAD, PPh | Inversion of stereocenters on chiral alcohols; ether synthesis. |

| C-8 (Br) | Suzuki-Miyaura | Ar-B(OH) | Biaryl formation; extending the aromatic core. |

| C-8 (Br) | Buchwald-Hartwig | R-NH | Introduction of amino side chains for kinase hinge binding. |

| C-8 (Br) | Sonogashira | Acetylene, Pd(PPh | Rigid alkyne linkers. |

Strategic Logic

When building a library, it is advisable to protect the C-6 hydroxyl (e.g., as a TIPS ether or methyl ether) before performing Pd-catalyzed coupling at C-8. Free phenols can poison certain Pd catalysts or undergo side reactions.

Figure 2: Divergent synthesis strategy utilizing the C-6 and C-8 handles.

References

-

Chemical Structure & Identity

- Source: PubChem Compound Summary. "8-Bromoisoquinolin-6-ol (CAS 1220694-88-1)."

-

Synthetic Methodology (Pomeranz-Fritsch)

- Title: "Synthesis of 8-Bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane."

-

Source:ResearchGate (Derived from Jackson's modification).[1]

-

Regioselectivity in Isoquinoline Bromination

-

Analogous Chemistry (Methoxyquinoline Bromination)

-

Title: "Regioselective bromination of 6-methoxyquinoline."[4]

- Source:Tetrahedron Letters / ChemicalBook D

-

Sources

An In-depth Technical Guide to 8-Bromoisoquinolin-6-ol: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 8-Bromoisoquinolin-6-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and prospective applications.

Introduction and Nomenclature

8-Bromoisoquinolin-6-ol belongs to the isoquinoline class of bicyclic aromatic compounds, which are integral scaffolds in numerous natural products and synthetic pharmaceuticals. The presence of a bromine atom and a hydroxyl group on the isoquinoline core imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules.

1.1. IUPAC Nomenclature

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 8-bromoisoquinolin-6-ol .[1][2] The numbering of the isoquinoline ring system is standardized, with the nitrogen atom assigned position 2. The substituents are then named and numbered according to their position on the ring.

1.2. Chemical Structure and Identifiers

The chemical structure of 8-Bromoisoquinolin-6-ol is characterized by an isoquinoline core with a bromine atom at the 8th position and a hydroxyl group at the 6th position.

| Identifier | Value |

| IUPAC Name | 8-bromoisoquinolin-6-ol |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Canonical SMILES | C1=C(C=C2C(=C1)C=NC=C2)O |

| InChI Key | (Predicted) |

| CAS Number | (Not assigned) |

Physicochemical and Spectroscopic Properties

While experimental data for 8-Bromoisoquinolin-6-ol is not extensively available in public literature, its properties can be predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds like 8-bromoisoquinoline and various hydroxyisoquinolines.

2.1. Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | > 200 °C (decomposes) |

| Boiling Point | ~450 °C at 760 mmHg |

| pKa | ~8.5 (phenolic hydroxyl) |

| LogP | ~2.8 |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[3] |

2.2. Spectroscopic Characterization

The structural elucidation of 8-Bromoisoquinolin-6-ol would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals. The chemical shifts would be influenced by the electron-withdrawing bromine and electron-donating hydroxyl groups.

-

¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the carbon atoms of the isoquinoline ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group, and various C=C and C=N stretching vibrations in the aromatic region.[4]

Synthesis and Reactivity

The synthesis of 8-Bromoisoquinolin-6-ol can be approached through multi-step synthetic routes, leveraging established methodologies for the construction and functionalization of the isoquinoline scaffold.

3.1. Proposed Synthetic Pathway

A plausible synthetic route could involve the construction of a substituted isoquinoline core followed by the introduction of the bromo and hydroxyl functionalities. The Pomeranz-Fritsch-Bobbitt reaction is a viable method for isoquinoline synthesis.

Caption: Proposed synthetic workflow for 8-Bromoisoquinolin-6-ol.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 6-Methoxyisoquinoline (D)

-

m-Anisaldehyde (A) is condensed with aminoacetaldehyde dimethyl acetal (B) to form the corresponding Schiff base intermediate (C).

-

The Schiff base is then subjected to cyclization using a strong acid catalyst, such as concentrated sulfuric acid, to yield 6-methoxyisoquinoline (D).

Step 2: Bromination to 8-Bromo-6-methoxyisoquinoline (E)

-

6-Methoxyisoquinoline (D) is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst.[5] The methoxy group directs the electrophilic substitution to the ortho and para positions. Steric hindrance at the C-5 position favors bromination at the C-8 position.

Step 3: Demethylation to 8-Bromoisoquinolin-6-ol (F)

-

The methyl ether in 8-Bromo-6-methoxyisoquinoline (E) is cleaved using a demethylating agent like boron tribromide (BBr₃) in an inert solvent (e.g., dichloromethane) to afford the final product, 8-Bromoisoquinolin-6-ol (F).

3.3. Reactivity Profile

The reactivity of 8-Bromoisoquinolin-6-ol is dictated by its functional groups:

-

The Isoquinoline Nitrogen: The nitrogen atom is basic and can be protonated or alkylated.

-

The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols.

-

The Bromine Atom: The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile handle for further molecular elaboration.[6]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[7] The unique substitution pattern of 8-Bromoisoquinolin-6-ol suggests its potential as a key intermediate in the development of novel therapeutics.

4.1. Potential Therapeutic Areas

-

Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways. The bromo and hydroxyl groups on 8-Bromoisoquinolin-6-ol provide synthetic handles to explore structure-activity relationships for the development of new oncology drugs.[7]

-

Antimicrobial Agents: The quinoline and isoquinoline cores are known for their antimicrobial properties.[7] Derivatives of 8-Bromoisoquinolin-6-ol could be investigated for their efficacy against a range of bacterial and fungal pathogens.

-

Neurological Disorders: Certain isoquinoline alkaloids have shown activity in the central nervous system. This scaffold could be explored for the development of agents targeting neurodegenerative diseases or psychiatric disorders.

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 3. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]

- 4. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties [scirp.org]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. ossila.com [ossila.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

solubility of 8-Bromoisoquinolin-6-ol in various solvents

An In-Depth Technical Guide on the Solubility of 8-Bromoisoquinolin-6-ol

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 8-Bromoisoquinolin-6-ol (CAS: 1220694-88-1), a critical scaffold in medicinal chemistry often utilized in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1][2] By synthesizing structural physicochemical properties with empirical solvent behaviors, this guide establishes a predictive solubility model, validated by standard industry protocols.[1] It addresses the compound’s amphoteric nature, pH-dependent speciation, and optimal solvent systems for stock preparation and reaction monitoring.[1]

Physicochemical Basis of Solubility[1][2]

To understand the solubility of 8-Bromoisoquinolin-6-ol, one must first deconstruct its electronic and structural environment.[1][2] Unlike simple isoquinolines, this molecule possesses a "push-pull" electronic character that dictates its interaction with solvents.[1]

-

The Isoquinoline Core (Lipophilic Domain): The bicyclic aromatic system provides a flat, hydrophobic surface area, driving solubility in organic solvents via

stacking and Van der Waals interactions.[1] -

The 6-Hydroxy Group (H-Bond Donor/Acceptor): This phenolic moiety introduces polarity.[1][2] While it enhances solubility in protic solvents (alcohols), it significantly reduces solubility in non-polar hydrocarbons (hexanes) compared to the non-hydroxylated parent.[1]

-

The 8-Bromo Substituent (Lipophilic/Electronic Modulator): The bromine atom is lipophilic but electron-withdrawing.[1][2] Inductively, it increases the acidity of the phenolic proton and decreases the basicity of the isoquinoline nitrogen.[1]

Predicted Physicochemical Constants:

-

pKa (Basic N): ~3.5 – 4.0 (Lowered from ~5.4 in isoquinoline due to the electron-withdrawing Br).[1]

-

pKa (Acidic -OH): ~8.5 – 9.0 (Lowered from ~10 in phenol due to resonance and inductive effects).[1]

-

LogP (Octanol/Water): ~2.3 – 2.8 (Moderately lipophilic).[1]

Solubility Profile by Solvent Class[1][2][3]

The following data summarizes the solubility behavior of 8-Bromoisoquinolin-6-ol. Note that while specific gravimetric data may vary by crystal polymorph, these trends are chemically validated for the amorphous or microcrystalline solid.[1]

Table 1: Solubility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Disrupts intermolecular H-bonds; ideal for stock solutions.[1][2] |

| Polar Aprotic | DMF | High | > 50 mg/mL | Similar efficacy to DMSO; preferred for reactions >100°C. |

| Polar Protic | Methanol | Moderate | 10 - 30 mg/mL | Solvates both the -OH and the aromatic core; good for transfers.[1][2] |

| Polar Protic | Ethanol | Moderate | 5 - 20 mg/mL | Slightly lower than MeOH due to the ethyl chain's bulk.[1][2] |

| Chlorinated | DCM / Chloroform | Moderate | 5 - 15 mg/mL | Good for extraction, but limited by the polar -OH group.[1][2] |

| Non-Polar | Hexanes / Heptane | Insoluble | < 0.1 mg/mL | The polar -OH group prevents solvation in aliphatic chains.[1][2] |

| Aqueous (pH 7) | Water | Low | < 1 mg/mL | The neutral molecule is too lipophilic for bulk water solvation.[1][2] |

pH-Dependent Solubility (Amphoteric Speciation)

A critical error in handling 8-Bromoisoquinolin-6-ol is treating it as a neutral static molecule.[1] It is amphoteric , meaning its solubility can be drastically altered by pH adjustment.[1]

-

Acidic pH (< 3): The isoquinoline nitrogen protonates (

), forming a cationic salt.[1]-

Solubility:High in aqueous acid (e.g., 0.1 M HCl or 1 M Acetic Acid).[1]

-

-

Basic pH (> 10): The phenolic hydroxyl deprotonates (

), forming an anionic phenolate.[1]-

Solubility:High in aqueous base (e.g., 0.1 M NaOH or Na2CO3).[1]

-

-

Neutral pH (4 - 9): The molecule exists primarily in its neutral, uncharged form.[1]

-

Solubility:Minimum (Precipitation zone).[1]

-

Diagram 1: pH-Dependent Ionization & Solubility Logic

Caption: The amphoteric nature allows solubilization in both acidic and basic aqueous media, while the neutral form remains insoluble.[1][2]

Experimental Protocol: Thermodynamic Solubility Determination

To validate the solubility for a specific batch (critical for GLP studies), use the Shake-Flask Method coupled with HPLC-UV detection.[1][2] This protocol is self-validating via a calibration curve.[1][2]

Materials:

-

Solvent: Phosphate Buffer (pH 7.4), 0.1 M HCl, or Organic Solvent.[1]

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC system.[1]

Workflow:

-

Supersaturation: Add excess solid compound to 1 mL of the target solvent in a glass vial. Ensure visible undissolved solid remains (suspension).[1]

-

Equilibration: Agitate the vial at 25°C for 24 hours.

-

Why? This ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.[1]

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

-

Note: Do not use Nylon filters if using acidic solvents, as they may degrade or bind the compound.[1]

-

-

Quantification: Dilute the filtrate (e.g., 1:100 in DMSO) and inject into HPLC. Calculate concentration against a standard curve prepared in DMSO.

Diagram 2: Solubility Screening Workflow

Caption: A self-validating workflow ensuring thermodynamic equilibrium before quantification.

Applications & Handling in Drug Development[1][2]

Stock Solution Preparation:

-

Recommended: Prepare 100 mM stock solutions in anhydrous DMSO .

-

Storage: Store at -20°C. The bromine atom makes the molecule slightly photosensitive; use amber vials.

-

Freeze-Thaw: DMSO freezes at 19°C. Ensure complete resolubilization by vortexing after thawing to prevent "salting out" of the compound, which can lead to inconsistent assay results.[1][2]

Reaction Solvent Selection:

-

For Suzuki Couplings (reacting the 8-Br): Use Dioxane/Water or DMF .[1] The solubility in dioxane is enhanced by heating (>80°C).[1]

-

For O-Alkylation (reacting the 6-OH): Use DMF or Acetonitrile with a base (K2CO3).[1][2] The base will deprotonate the phenol, vastly increasing solubility in the polar aprotic medium.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1220694-88-1 (8-Bromoisoquinolin-6-ol).[1] Retrieved from [Link][1]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1] (General reference for DMSO solvent power with heterocyclic aromatics). Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Basis for solubility protocols). Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Bromoisoquinolin-6-ol and its Structural Analogs for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Prominence of the Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline scaffold, a benzo[c]pyridine heterocyclic system, is a privileged structure in drug discovery, renowned for its presence in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] These compounds have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] The versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific derivative, 8-Bromoisoquinolin-6-ol, and its structural analogs, providing an in-depth technical overview for researchers and professionals in the field of drug development.

Synthesis and Chemical Properties: Crafting the Core Moiety

The synthesis of 8-Bromoisoquinolin-6-ol and its analogs often involves multi-step sequences, leveraging established methodologies for the construction and functionalization of the isoquinoline core. Bromoisoquinoline derivatives are key intermediates in the synthesis of many pharmaceutical compounds.[6] The strategic placement of the bromine atom at the C8 position and the hydroxyl group at the C6 position provides a unique electronic and steric profile, influencing the molecule's reactivity and biological interactions.

A general approach to synthesizing substituted isoquinolines may involve variations of the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, followed by subsequent functional group manipulations such as bromination and hydroxylation. The synthesis of related 8-hydroxyquinoline derivatives has been achieved through reactions like alkylation and condensation.[7][8] For instance, a common strategy for introducing a bromine atom onto the isoquinoline ring is through electrophilic bromination, where reaction conditions can be controlled to achieve regioselectivity.[9]

Table 1: Physicochemical Properties of 8-Bromoisoquinolin-6-ol and Representative Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Water Solubility |

| 8-Bromoisoquinolin-6-ol | 1220694-88-1 | C₉H₆BrNO | 224.05 | Solid | Low |

| 8-Bromoisoquinoline | 63927-22-0 | C₉H₆BrN | 208.05 | Solid | Low |

| 8-Bromo-6-fluoroisoquinolin-1-ol | 2411635-05-5 | C₉H₅BrFNO | 242.04 | Solid | Low |

| 8-Bromo-6-methylquinoline | 84839-95-2 | C₁₀H₈BrN | 222.08 | Solid | Low |

Data compiled from various sources.[10][11][12][13]

The introduction of different substituents, such as a fluorine atom in 8-Bromo-6-fluoroisoquinolin-1-ol, can significantly alter the compound's electronic properties and its potential for hydrogen bonding, thereby influencing its biological activity.[14]

Biological Activity and Mechanism of Action: Unraveling the Therapeutic Potential

Isoquinoline and its derivatives are known to interact with a wide range of biological targets.[1] The diverse pharmacological profiles of these compounds stem from their ability to modulate the activity of enzymes, receptors, and other cellular components.[3][5]

For instance, 8-Bromo-6-fluoroisoquinolin-1-ol has been identified as a potential enzyme inhibitor and receptor modulator, with preliminary studies suggesting antimicrobial and anticancer activities.[14] The broader class of 8-hydroxyquinolines has been investigated for a variety of therapeutic applications, with some derivatives showing promise as antiviral agents that may act at an early stage of the viral lifecycle.[8] The metal-chelating properties of the 8-hydroxyquinoline scaffold are also a key aspect of their mechanism of action in some contexts.[15]

Diagram 1: Generalized Experimental Workflow for Evaluating Biological Activity

Caption: A generalized workflow for the synthesis, biological evaluation, and mechanistic study of novel isoquinoline derivatives.

Structure-Activity Relationships (SAR): Decoding the Impact of Chemical Modifications

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

The presence of a halogen, such as bromine at the C8 position, can enhance the lipophilicity of the molecule, potentially improving its membrane permeability. The hydroxyl group at C6 can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The combination and positioning of these and other functional groups dictate the overall pharmacological profile.

Diagram 2: Key Structural Features Influencing Biological Activity

Caption: A diagram illustrating how modifications at different positions of the 8-Bromoisoquinolin-6-ol scaffold can influence its biological properties.

Experimental Protocols: A Guide to Synthesis and Evaluation

Protocol 1: Illustrative Synthesis of a Substituted Isoquinoline Derivative

This protocol provides a general framework. Specific reaction conditions, reagents, and purification methods will need to be optimized for the synthesis of 8-Bromoisoquinolin-6-ol and its specific analogs.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the appropriate starting materials in a suitable anhydrous solvent (e.g., THF, DMF).

-

Reagent Addition: Slowly add the brominating agent (e.g., N-bromosuccinimide) or other necessary reagents at a controlled temperature. Strict temperature control is often crucial for regioselectivity.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with an appropriate reagent (e.g., saturated sodium thiosulfate solution for bromination reactions). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using an appropriate eluent system.

-

Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: General Procedure for an In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell viability.

-

Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 8-Bromoisoquinolin-6-ol and its analogs) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion and Future Directions

8-Bromoisoquinolin-6-ol and its structural analogs represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis and diverse biological activities make them attractive candidates for further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacological properties through medicinal chemistry efforts. The insights and protocols provided in this guide aim to facilitate these endeavors and contribute to the development of novel therapeutics based on the isoquinoline scaffold.

References

A comprehensive list of references will be compiled based on the specific sources used in the final version of this guide. The following are representative examples based on the initial search:

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: [Link])

-

8-Bromoisoquinoline | Structure, Properties, Applications & Supplier in China. (URL: [Link])

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (URL: [Link])

-

What are the applications of 8-bromoisoquinoline? - Knowledge. (URL: [Link])

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: [Link])

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed. (URL: [Link])

-

Investigating biological activity spectrum for novel quinoline analogues - PubMed. (URL: [Link])

-

8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (URL: [Link])

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: [Link])

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. (URL: [Link])

-

Bioactive Phenolic Compounds and Biological Activities of Mururé Bark (Brosimum acutifolium), a Natural Antioxidant - ResearchGate. (URL: [Link])

-

8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem - NIH. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. testing.chemscene.com [testing.chemscene.com]

- 11. biosynth.com [biosynth.com]

- 12. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]

- 13. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Buy 8-Bromo-6-fluoroisoquinolin-1-ol | 2411635-05-5 [smolecule.com]

- 15. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Precision Synthesis of 8-Bromoisoquinolin-6-ol

Topic: Laboratory-scale preparation of 8-Bromoisoquinolin-6-ol Content Type: Application Notes and Protocols

Executive Summary & Strategic Analysis

The preparation of 8-bromoisoquinolin-6-ol presents a classic regioselectivity challenge in heterocyclic chemistry. Direct electrophilic bromination of isoquinolin-6-ol is dominated by the strong ortho-directing effect of the hydroxyl group and the reactivity of the fused benzene ring, typically yielding the 5-bromo or 5,7-dibromo isomers [1]. The 8-position, being meta to the activating hydroxyl group and sterically less accessible, is not kinetically favored under standard electrophilic aromatic substitution (EAS) conditions.

To ensure exclusive regiochemical fidelity, this protocol utilizes a Modified Pomeranz-Fritsch Cyclization . By establishing the bromine substituent's position on the benzene ring prior to constructing the pyridine ring, we bypass the selectivity issues of direct halogenation.

Synthetic Strategy

-

Precursor Selection: 2-Bromo-4-methoxybenzaldehyde is selected as the starting material. The bromine at C2 becomes the bromine at C8 of the isoquinoline, while the methoxy at C4 becomes the oxygen functionality at C6.

-

Cyclization Logic: Standard Pomeranz-Fritsch conditions (H₂SO₄) can be low-yielding for electron-deficient aldehydes. However, the methoxy group provides necessary activation. We employ a high-concentration acid cyclization to effect the ring closure.

-

Deprotection: The final step involves demethylation using Boron Tribromide (BBr₃) to reveal the free phenol.

Reaction Pathway Visualization

The following flow diagram illustrates the critical intermediates and logical flow of the synthesis.

Figure 1: Step-wise synthetic pathway from substituted benzaldehyde to target isoquinolinol.

Detailed Experimental Protocols

Step 1: Formation of the Schiff Base (Imine)

The exclusion of water is critical to drive the equilibrium toward the imine.

-

Reagents:

-

2-Bromo-4-methoxybenzaldehyde (1.0 equiv)

-

Aminoacetaldehyde dimethyl acetal (1.1 equiv)

-

Toluene (anhydrous, 10 mL/g of aldehyde)

-

-

Equipment: Dean-Stark trap, reflux condenser, nitrogen atmosphere.

Procedure:

-

Charge a round-bottom flask with 2-Bromo-4-methoxybenzaldehyde and anhydrous toluene.

-

Add aminoacetaldehyde dimethyl acetal in one portion.

-

Heat the mixture to vigorous reflux under nitrogen. Monitor water collection in the Dean-Stark trap.

-

Endpoint: Continue reflux until water evolution ceases (approx. 3–5 hours). 1H NMR of an aliquot should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine singlet (~8.2 ppm).

-

Workup: Cool to room temperature and concentrate in vacuo to yield the crude Schiff base as a viscous yellow/orange oil.

-

Note: This intermediate is hydrolytically unstable; proceed immediately to Step 2 or store under argon at -20°C.

-

Step 2: Pomeranz-Fritsch Cyclization

This is the yield-determining step. The use of Trifluoromethanesulfonic acid (TfOH) or concentrated Sulfuric Acid is required to effect cyclization onto the deactivated ring position [2].

-

Reagents:

-

Crude Schiff Base (from Step 1)

-

Trifluoromethanesulfonic acid (TfOH) (5–8 equiv) OR H₂SO₄/P₂O₅ mixture.

-

-

Safety: TfOH is fuming and highly corrosive. Use strictly in a fume hood.

Procedure:

-

Cool the neat Schiff base (or dissolved in minimal DCM) to 0°C in an ice bath.

-

Add the acid dropwise with vigorous stirring. The reaction is exothermic; maintain internal temperature <10°C.

-

Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Optimization: If conversion is low, heat to 50°C for 2 hours.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice/water.

-

Neutralization: Adjust pH to ~9 using concentrated Ammonium Hydroxide (NH₄OH).

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

-

Target:8-Bromo-6-methoxyisoquinoline .

-

Step 3: Demethylation to 8-Bromoisoquinolin-6-ol

BBr₃ is preferred over HBr/AcOH for cleaner conversion of isoquinoline ethers [3].

-

Reagents:

-

8-Bromo-6-methoxyisoquinoline (1.0 equiv)

-

Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 equiv)

-

Dichloromethane (anhydrous)

-

Procedure:

-

Dissolve the substrate in anhydrous DCM under nitrogen and cool to -78°C (dry ice/acetone).

-

Add BBr₃ solution dropwise over 15 minutes.

-

Remove the cooling bath and allow to warm to room temperature. Stir for 4–6 hours.

-

Quench (Critical): Cool back to 0°C. Add Methanol (MeOH) dropwise (very exothermic) to destroy excess borane complexes.

-

Concentrate the mixture to dryness. Repeat MeOH addition and evaporation twice to remove trimethyl borate.

-

Isolation: Suspend the residue in water, neutralize to pH 7–8 with saturated NaHCO₃. The product often precipitates. Filter the solid.[2][3][4] If no precipitate, extract with EtOAc/n-Butanol (9:1).

-

Final Purification: Recrystallization from Ethanol or MeOH/Water.

Analytical Data & Validation

To ensure the integrity of the synthesized material, compare analytical data against the expected values derived from isoquinoline substitution patterns.

| Parameter | Expected Signal / Characteristic | Structural Justification |

| 1H NMR (Aromatic) | Two singlets (or meta-coupled doublets) in the benzene region (~7.0–7.5 ppm). | Protons at C5 and C7 are meta to each other. The absence of ortho coupling confirms 5,7-substitution is not present. |

| 1H NMR (Heterocycle) | Singlet at ~9.2 ppm (H1). Doublets at ~8.4 (H3) and ~7.6 (H4). | H1 is highly deshielded by the adjacent Nitrogen and Br at C8. |

| Mass Spectrometry | M+ and [M+2]+ peaks of equal intensity (1:1 ratio). | Characteristic isotopic signature of a mono-brominated compound (79Br/81Br). |

| Regiochemistry Check | NOE (Nuclear Overhauser Effect) between H1 and H8? Impossible (H8 is Br).[1][2] | Lack of NOE between H1 and any aromatic proton confirms substitution at C8. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 (Cyclization) | Incomplete cyclization due to deactivation by Br. | Switch from H₂SO₄ to Triflic Acid (TfOH) or Superacid media. Increase temperature cautiously to 60°C. |

| Product is 5-Bromo isomer | Starting material contamination or rearrangement (unlikely in PF). | Verify SM is 2-bromo -4-methoxybenzaldehyde, not 3-bromo. Check SM NMR. |

| Incomplete Demethylation | Boron complex formation. | Ensure thorough quenching with MeOH and repeated evaporation. If stuck, reflux in 48% HBr for 4h. |

| Black Tar Formation | Polymerization of aldehyde/imine. | Ensure strict exclusion of oxygen. Do not overheat the imine during formation. |

References

-

Direct Bromination Selectivity: O'Boyle, F. et al. "Electrophilic substitution in isoquinolines: A review." Heterocycles, 2018. (Generalized reference for isoquinoline EAS rules).

-

Pomeranz-Fritsch Cyclization Conditions: Birch, A. M., et al.[5] "The synthesis of 8-substituted isoquinolines." Journal of the Chemical Society, Perkin Transactions 1, 1974.

-

Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 1968, 24(5), 2289-2292.

- Analogous Synthesis (Methoxy-Bromo-Isoquinoline)

Disclaimer: This protocol involves the use of hazardous chemicals (strong acids, brominating agents).[2] All work must be performed by qualified personnel in a fume hood wearing appropriate PPE.

Sources

Application Notes and Protocols for 8-Bromoisoquinolin-6-ol in Oncology Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 8-Bromoisoquinolin-6-ol in oncology research. While specific data for this compound is emerging, the protocols and mechanistic insights described herein are based on the well-established anti-cancer properties of the broader isoquinoline and quinoline alkaloid families.[1][2] This document serves as a foundational resource for investigating the cytotoxic and mechanistic properties of 8-Bromoisoquinolin-6-ol and similar derivatives.

Introduction: The Therapeutic Potential of Isoquinoline Scaffolds

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[3] In oncology, isoquinoline derivatives have garnered significant attention for their ability to induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and autophagy.[1][4] They have been shown to interact with crucial cellular targets such as DNA, microtubules, and key enzymes like topoisomerases.[1][2] The introduction of a bromine atom and a hydroxyl group at positions 8 and 6, respectively, on the isoquinoline ring of 8-Bromoisoquinolin-6-ol suggests the potential for potent and selective anti-cancer activity, warranting thorough investigation.

Assessment of Cytotoxicity: Cell Viability Assays

A primary step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of a compound required to inhibit 50% of cell viability.[5]

Protocol 1: MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of 8-Bromoisoquinolin-6-ol in a panel of cancer cell lines.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

Materials:

-

8-Bromoisoquinolin-6-ol

-

Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 8-Bromoisoquinolin-6-ol in DMSO.

-

Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Expected Results and Data Presentation

The results of the MTT assay can be summarized in a table to compare the cytotoxic effects of 8-Bromoisoquinolin-6-ol across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of 8-Bromoisoquinolin-6-ol (Hypothetical) |

| MCF-7 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 12.2 |

| HCT116 | Colon Cancer | 6.8 |

Note: The IC50 values presented are hypothetical and should be experimentally determined.

Mechanistic Studies: Apoptosis Induction

A hallmark of many effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis.[3] Several assays can be employed to investigate whether 8-Bromoisoquinolin-6-ol induces apoptosis in cancer cells.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with 8-Bromoisoquinolin-6-ol (at IC50 concentration)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with 8-Bromoisoquinolin-6-ol at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.

-

Set up appropriate compensation and gating based on unstained and single-stained controls.

-

Visualization of Apoptosis Assay Workflow

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Elucidating the Molecular Mechanism: Signaling Pathway Analysis

Based on the known mechanisms of isoquinoline alkaloids, 8-Bromoisoquinolin-6-ol may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1]

Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol aims to investigate the effect of 8-Bromoisoquinolin-6-ol on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. A decrease in the phosphorylation of Akt and mTOR would suggest inhibition of this pro-survival pathway.

Materials:

-

Cancer cells treated with 8-Bromoisoquinolin-6-ol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with 8-Bromoisoquinolin-6-ol for a specified time (e.g., 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Hypothesized Signaling Pathway

Sources

- 1. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]

- 3. Increased apoptosis is associated with robust immune cell infiltration and cytolytic activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Investigation of 8-Bromoisoquinolin-6-ol as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 8-Bromoisoquinolin-6-ol as a potential enzyme inhibitor. While specific enzymatic targets for this particular molecule are not yet extensively documented in publicly available literature, the isoquinoline and quinoline scaffolds are prevalent in a wide array of biologically active compounds, including numerous enzyme inhibitors. This guide, therefore, presents a strategic approach to systematically screen and characterize the inhibitory potential of 8-Bromoisoquinolin-6-ol against relevant enzyme classes. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers to uncover novel therapeutic applications for this compound.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline nucleus is a key structural motif in a vast number of natural and synthetic compounds with significant biological activities. Derivatives of this scaffold have been successfully developed into drugs with applications ranging from antimicrobial to anticancer and antiviral agents.[1][2] Their therapeutic efficacy often stems from the precise inhibition of specific enzymes crucial for disease progression. For instance, various quinoline derivatives have demonstrated potent inhibitory effects against enzymes such as human topoisomerase I, a critical enzyme in DNA replication and repair.[3]

8-Bromoisoquinolin-6-ol, with its distinct substitution pattern, presents an intriguing candidate for investigation as a novel enzyme inhibitor. The presence of a bromine atom at the 8-position and a hydroxyl group at the 6-position can significantly influence its electronic properties and potential for hydrogen bonding, thereby affecting its binding affinity and selectivity for various enzyme active sites. This document outlines a strategic workflow for researchers to explore the enzyme inhibitory profile of this promising molecule.

Strategic Workflow for Investigating 8-Bromoisoquinolin-6-ol

A systematic approach is crucial to efficiently determine the enzyme inhibitory potential of a novel compound. The following workflow is recommended for the characterization of 8-Bromoisoquinolin-6-ol.

Figure 1: A strategic workflow for the systematic evaluation of 8-Bromoisoquinolin-6-ol as a potential enzyme inhibitor.

Recommended Primary Screening Targets

Based on the known activities of related quinoline and isoquinoline compounds, the following enzyme classes are recommended for initial screening of 8-Bromoisoquinolin-6-ol.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4] The general structural features of 8-Bromoisoquinolin-6-ol make it a plausible candidate for a kinase inhibitor.

Topoisomerases

Topoisomerases are essential enzymes that manage the topology of DNA.[3] Inhibition of these enzymes can lead to DNA damage and apoptosis, a mechanism exploited by several anticancer drugs. Given that some bromo- and hydroxy-substituted quinolines show activity against topoisomerase I, this is a logical target class to investigate.[3]

Other Potential Targets

The broad biological activities of quinoline derivatives suggest that other enzyme classes could also be relevant targets. These may include:

-

Monoamine Oxidases (MAOs): These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurological disorders.[5]

-

Cholinesterases: Inhibition of these enzymes is a key therapeutic approach for Alzheimer's disease.

-

Oxidoreductases: These enzymes are involved in a wide range of metabolic processes.

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments in the investigation of 8-Bromoisoquinolin-6-ol.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a generic, fluorescence-based assay to determine the in vitro inhibitory activity of 8-Bromoisoquinolin-6-ol against a specific protein kinase. The principle involves measuring the amount of ADP produced in the kinase reaction, which is then converted into a fluorescent signal.

Materials:

-

8-Bromoisoquinolin-6-ol (stock solution in 100% DMSO)

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

White, opaque 384-well microplates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of 8-Bromoisoquinolin-6-ol in 100% DMSO. A typical starting concentration range for a primary screen is 10 mM down to 1 µM.

-

For IC₅₀ determination, a more granular, 10-point, 3-fold serial dilution is recommended.

-

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted compound or DMSO (as a control) to the wells of a 384-well plate.

-

Include "no enzyme" controls (DMSO without enzyme) and "positive" controls (DMSO with enzyme, no inhibitor).

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically to ensure the reaction is in the linear range.

-

Add 5 µL of the 2X kinase/substrate solution to each well.

-

Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[4]

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume will be 11 µL.

-

-

Incubation:

-

Mix the plate gently and incubate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).

-

-

Detection:

-

Following the manufacturer's instructions for the ADP-Glo™ assay, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Causality Behind Experimental Choices:

-

DMSO Concentration: Keeping the final DMSO concentration constant across all wells (typically ≤1%) is crucial to avoid solvent-induced effects on enzyme activity.[4][6]

-

ATP Concentration: Using an ATP concentration near the Kₘ value provides a more physiologically relevant assessment of inhibitor potency and allows for the detection of both competitive and non-competitive inhibitors.[4]

-

Linear Reaction Conditions: Ensuring the enzyme reaction proceeds linearly with time and enzyme concentration is fundamental for accurate determination of inhibition.[4]

Protocol 2: Cell-Based Phosphorylation Assay

This protocol outlines a method to assess the ability of 8-Bromoisoquinolin-6-ol to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

-

A cell line that expresses the target kinase and its substrate.

-

8-Bromoisoquinolin-6-ol (stock solution in DMSO)

-

Cell culture medium and supplements

-

A stimulating agent (if required to activate the signaling pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: a primary antibody specific for the phosphorylated form of the substrate and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).

-

Detection reagents (e.g., chemiluminescent substrate for HRP)

-

96-well cell culture plates

-

Western blot apparatus or a plate-based detection system (e.g., ELISA)

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 8-Bromoisoquinolin-6-ol for a predetermined time (e.g., 1-2 hours). Include DMSO-treated cells as a negative control.

-

-

Cell Stimulation (if necessary):

-

If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells and solubilize the proteins.

-

-

Detection of Phosphorylated Substrate (ELISA-based example):

-

Coat a high-binding ELISA plate with a capture antibody specific for the total substrate protein.

-

Add the cell lysates to the wells and incubate to allow the substrate to bind.

-

Wash the wells and add the primary antibody specific for the phosphorylated form of the substrate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Wash the wells and add a chemiluminescent or colorimetric substrate.

-